molecular formula C11H17BrN2O5 B1440472 2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219303-05-5

2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No. B1440472
M. Wt: 337.17 g/mol
InChI Key: ODVQCAKHDOPJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate” is a chemical compound with the molecular formula C11H17BrN2O5 and a molecular weight of 337.17 . It is used for proteomics research .

Scientific Research Applications

Synthesis and Biological Evaluation

Novel Heterocyclic Compounds Synthesis : Research has led to the synthesis of novel heterocyclic compounds demonstrating significant biological activities. For example, the synthesis of new compounds based on the reaction of visnagenone or khellinone with amino acids or other derivatives has been explored. These compounds have shown potent analgesic and anti-inflammatory activities, highlighting the utility of this chemical scaffold in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Anti-Inflammatory Activity : The synthesis of novel fluoroquinolone compounds, derived from 2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, has been explored for their antibacterial activity. Such research indicates the potential of these compounds in addressing bacterial infections and inflammation, contributing to the development of new antibiotics (Jian-yong Li, Lu, Yang, & Zhang, 2004).

Antimicrobial and Antitumor Activities

Synthesis and Evaluation of Antimicrobial Agents : Research on the synthesis of compounds based on 3-methoxy-2-hydroxybenzaldehyde, including their antimicrobial evaluation, illustrates the scientific interest in utilizing this chemical framework for developing agents against bacterial and fungal pathogens. This includes the exploration of thiazole derivatives and their potential antitumor activities, particularly against breast cancer cell lines (Moustafa, 2017).

Drug Development and Molecular Docking

Alzheimer's Disease Therapeutics : The exploration of synthetic multifunctional amides, including derivatives of 2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, for their potential as therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, and molecular docking, represents a significant application in the quest for novel drug candidates. Such research underscores the compound's versatility in contributing to the development of new treatments for cognitive disorders (Hassan et al., 2018).

properties

IUPAC Name

2-methoxyethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O5/c1-18-4-5-19-10(16)6-8-11(17)13-2-3-14(8)9(15)7-12/h8H,2-7H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVQCAKHDOPJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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